2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" is a heterocyclic organic molecule that contains both sulfur and nitrogen atoms within its structure. This complex structure allows the compound to engage in a variety of chemical reactions, making it valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, typically starting with the formation of the quinoline backbone. This is often achieved through a Povarov reaction, which involves the reaction of an aniline with an aldehyde and an alkene. Subsequent steps introduce the isopropylthio and methylthiophenyl groups. The process generally requires specific conditions such as temperature control, the presence of catalysts, and the use of protective groups to prevent unwanted reactions.
Industrial Production Methods: For large-scale production, industrial methods may utilize automated flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids can be employed to speed up the reactions, and purification steps like crystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound is reactive in several types of chemical reactions including:
Oxidation: Can be oxidized to form sulfoxides and sulfones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: Functional groups on the quinoline ring can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include derivatives with altered oxidation states or substitution patterns, which can influence the compound's properties and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its varied reactive sites allow for the development of new materials and catalysts.
Biology and Medicine: In biological and medical research, this compound can be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its unique structure may interact with specific enzymes or receptors.
Industry: In industrial applications, the compound might be used in the development of dyes, pigments, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends largely on its chemical structure and the environment in which it is used. In biological systems, it may target specific enzymes or receptors, initiating a cascade of molecular events that lead to a therapeutic effect. The isopropylthio and methylthiophenyl groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to similar compounds, this compound's unique combination of functional groups and heterocyclic structure makes it particularly versatile. For example, while many quinoline derivatives are known for their antimicrobial properties, the presence of the isopropylthio and methylthiophenyl groups might confer additional biological activities or improve its pharmacokinetic properties.
List of Similar Compounds
2-(methylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(ethylthio)-5-(5-methylthiophen-2-yl)-quinoline
2-(isopropylthio)-5-phenylquinoline
2-(isopropylthio)-5-(5-bromothiophen-2-yl)-quinoline
This detailed exploration highlights the versatility and potential of "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" across various fields, reflecting its significance in scientific research and industrial applications.
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-9(2)25-19-21-17-16(18(24)22-19)15(13-8-7-10(3)26-13)14-11(20-17)5-4-6-12(14)23/h7-9,15H,4-6H2,1-3H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYBMMNSXZFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.